3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole-containing compounds have been found to exhibit a wide range of potential pharmaceutical activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Some triazole-based drugs are known to have poor solubility in water and other medicinal solvents, which can lead to negligible bioaccessibility .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The solubility of triazole-based drugs can be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The interaction with this enzyme is competitive, inhibiting its activity and thereby affecting the production of histidine. Additionally, this compound can interact with other biomolecules through hydrogen bonding and dipole interactions, which are essential for its biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . The compound’s impact on cell signaling pathways includes the modulation of kinase activities, which are critical for various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s binding interactions often involve hydrogen bonds and van der Waals forces, which stabilize the complex formed with the target biomolecule . Additionally, it can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound affects metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . It also influences metabolite levels, which can have downstream effects on cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with pyridine-2,6-dicarboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted triazolo[4,3-a]pyridine derivatives .
Scientific Research Applications
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-Amino[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3-Amino[1,2,4]triazolo[4,3-a]benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFBZFHVWCARRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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